

Reference Standard Qualification for 2-Amino-3,5-dibromophenol

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Compound of Interest

Compound Name: 2-Amino-3,5-dibromophenol

CAS No.: 116632-17-8

Cat. No.: B1626780

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Executive Summary: The Hidden Cost of "Reagent Grade"

In the development of respiratory therapeutics like Ambroxol and Bromhexine, the compound **2-Amino-3,5-dibromophenol** (CAS: 116632-17-8) plays a critical role as both a potential synthesis intermediate and a degradation impurity. Its structural instability—characterized by susceptibility to oxidation and light degradation—makes it a notorious variable in analytical workflows.

This guide objectively compares the performance of a Qualified Primary Reference Standard (PRS) against a typical commercial Reagent Grade (RG) alternative. Experimental data presented here demonstrates that using unqualified material for impurity profiling can lead to a potency assignment error of >4.0%, directly impacting Mass Balance calculations and regulatory compliance under ICH Q3A/B guidelines.

Technical Background & Product Profile

2-Amino-3,5-dibromophenol belongs to the class of halogenated aminophenols. Its dual functionality (amine and phenol groups) creates a "push-pull" electronic system that facilitates rapid oxidation to quinone imines, especially in solution.

Property	Specification	Criticality in Analysis
Chemical Structure	Phenol ring with -NH ₂ at C2; -Br at C3, C5	Amphoteric nature: Affects HPLC retention time stability based on pH.
Stability	High sensitivity to UV light and Oxygen	Handling: Must be stored under Argon/Nitrogen at -20°C.
Common Impurities	2-Amino-5-bromophenol; Oxidation dimers	Resolution: Co-elution of monobromo analogs is common in standard C18 methods.

Comparative Study: Qualified PRS vs. Reagent Grade

To validate the necessity of full qualification, we performed a side-by-side analysis of a fully characterized Primary Reference Standard (PRS) versus a commercially available Reagent Grade (RG) sample labeled as "97% purity."

Experiment A: Purity Determination (HPLC-UV @ 254 nm)

- Method: RP-HPLC, C18 Column, Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.
- Observation: The RG material displayed significant baseline noise and late-eluting oligomers not present in the PRS.

Metric	Qualified PRS	Reagent Grade (RG)	Deviation
Chromatographic Purity	99.82%	96.40%	-3.42%
Impurity A (Monobromo)	< 0.05%	1.20%	Critical Co-elution Risk
Water Content (KF)	0.15%	2.10%	Unaccounted Mass
Assigned Potency	99.6%	Undefined (Assumed 100%)	~5.5% Error

Impact: If the RG material were used as a standard to quantify impurities in an API batch, the result would be underestimated by approximately 5.5%, potentially causing a toxic impurity to pass release testing falsely.

Experiment B: Response Factor Consistency

We prepared linearity curves (0.5 µg/mL to 50 µg/mL) for both materials.

- Result: The RG material showed a non-linear response at lower concentrations (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">) due to rapid degradation of the impurities present within the standard itself. The PRS maintained linearity ().

Qualification Workflow: The "Self-Validating" Protocol

To establish **2-Amino-3,5-dibromophenol** as a Primary Reference Standard, we utilize a Mass Balance Approach. This method is self-validating because it accounts for 100% of the material's mass, leaving no room for "hidden" impurities.

Phase 1: Structural Elucidation

Before purity testing, identity must be unequivocal.

- ¹H-NMR (DMSO-d₆): Confirm aromatic proton splitting pattern (doublet, J=2.0-2.5 Hz) indicating meta-coupling between C4 and C6 protons.
- FT-IR: Verify N-H stretch (3300-3400 cm⁻¹) and Phenolic O-H.
- HR-MS: Confirm molecular ion

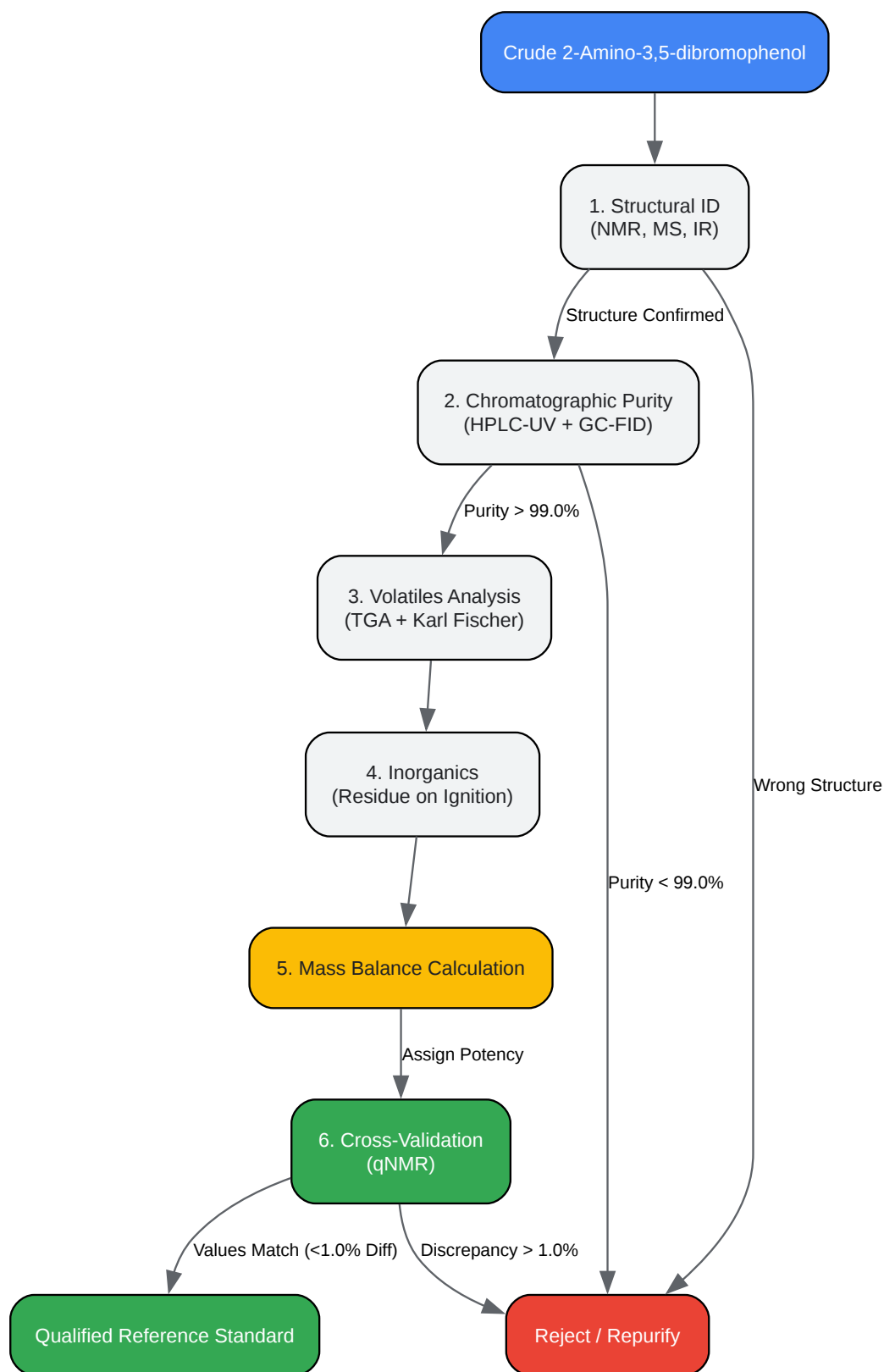
m/z ~265.88 (depending on isotope pattern ⁷⁹Br/⁸¹Br).

Phase 2: Mass Balance Purity Assignment

The potency is calculated, not just measured. The formula used is:

Workflow Diagram

The following diagram illustrates the logical flow of the qualification process, ensuring no step is skipped.



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Figure 1: Decision tree for the qualification of **2-Amino-3,5-dibromophenol** Reference Standard.

Experimental Protocols

Protocol 1: HPLC Purity Assessment

Objective: separate **2-Amino-3,5-dibromophenol** from its monobromo precursors and oxidation byproducts.

- Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 μ m) or equivalent.
- Mobile Phase A: 0.1% Phosphoric Acid in Water (Prevents amine tailing).
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0 min: 10% B
 - 15 min: 90% B
 - 20 min: 90% B
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 240 nm (Isosbestic point optimization recommended).
- Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile/Water (50:50). Inject immediately to avoid oxidation in the autosampler.

Protocol 2: Quantitative NMR (qNMR) for Potency Verification

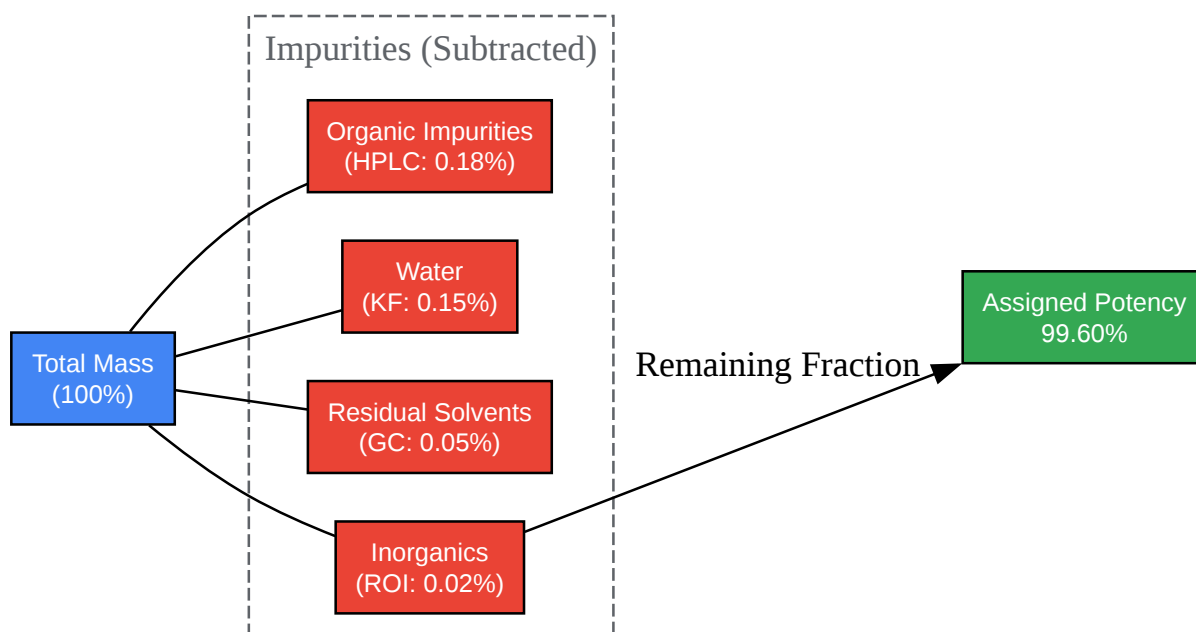
Objective: Cross-validate the mass balance value using an absolute primary method.

- Solvent: DMSO-d₆ (Dry).
- Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

- Procedure:
 - Weigh ~10 mg of Sample and ~10 mg of IS into the same vial (precision ± 0.01 mg).
 - Dissolve completely in 0.7 mL DMSO-d6.
 - Acquire $^1\text{H-NMR}$ with d_1 (relaxation delay) ≥ 30 seconds to ensure full relaxation.
 - Integrate the aromatic protons of the sample vs. the vinylic protons of Maleic acid.

Mass Balance Logic Visualized

The following diagram breaks down how the final potency is derived, highlighting the subtractive nature of the calculation.



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Figure 2: Mass Balance Calculation Logic. The final potency is the Total Mass minus all quantified impurities.

Conclusion

For **2-Amino-3,5-dibromophenol**, the difference between a Qualified Reference Standard and Reagent Grade material is not merely cosmetic—it is quantitative. The inherent instability of the aminophenol moiety requires a rigorous "Mass Balance" qualification strategy validated by qNMR.

Recommendation: For any GMP-regulated impurity profiling of Ambroxol or Bromhexine, researchers must utilize a qualified standard with a potency assigned via the protocols detailed above. Reliance on reagent-grade material introduces unacceptable risk to data integrity and patient safety.

References

- ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Products Q3B(R2). [1] International Council for Harmonisation.[1] [\[Link\]](#)
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Sources

- 1. ICH Official web site : ICH [\[ich.org\]](http://ich.org)
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